molecular formula C9H15N3O10P2 B12068686 [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Katalognummer: B12068686
Molekulargewicht: 387.18 g/mol
InChI-Schlüssel: PIILJQRMNSOCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy” part of the name. This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxycytidine 3’,5’-diphosphate can yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleotides.

Wissenschaftliche Forschungsanwendungen

2’-Deoxycytidine 3’,5’-diphosphate has numerous applications in scientific research:

Wirkmechanismus

2’-Deoxycytidine 3’,5’-diphosphate exerts its effects by participating in DNA synthesis and repair. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can interfere with DNA replication in pathogens and cancer cells, leading to their inhibition . The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’-Deoxycytidine 5’-diphosphate
  • 2’-Deoxycytidine 5’-triphosphate
  • 2’-Deoxyadenosine 5’-diphosphate
  • 2’-Deoxyguanosine 5’-diphosphate

Uniqueness

2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific structure, which includes two phosphate groups attached to the 3’ and 5’ positions of the deoxyribose sugar. This structure allows it to participate in unique biochemical pathways and reactions, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C9H15N3O10P2

Molekulargewicht

387.18 g/mol

IUPAC-Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)

InChI-Schlüssel

PIILJQRMNSOCFD-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.